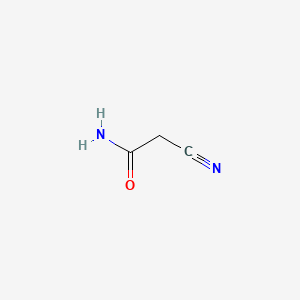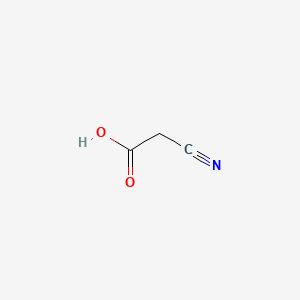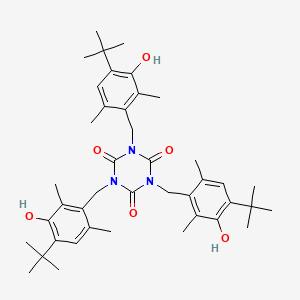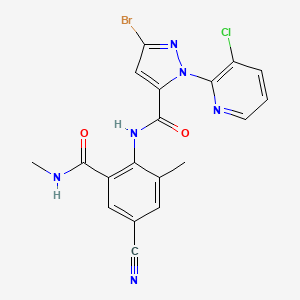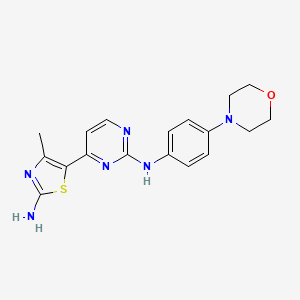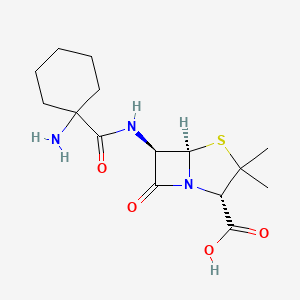
Corynoline
Vue d'ensemble
Description
La Corynoline est un alcaloïde benzophénanthridine isolé des parties aériennes de la plante Corydalis incisa. Elle est connue pour ses effets inhibiteurs sur l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le système nerveux . Ce composé a suscité l’intérêt en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des affections inflammatoires et des maladies neurodégénératives .
Applications De Recherche Scientifique
Corynoline has a wide range of scientific research applications:
Mécanisme D'action
La Corynoline exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, ce qui conduit à une augmentation des niveaux d’acétylcholine dans le système nerveux . De plus, elle active la voie du facteur nucléaire érythroïde 2 apparenté au facteur 2 (Nrf2), qui joue un rôle crucial dans la réponse cellulaire au stress oxydatif . La this compound module également la voie des protéines kinases activées par les mitogènes (MAPK), ce qui contribue à ses effets anti-inflammatoires .
Composés similaires :
Chélidoine : Un autre alcaloïde benzophénanthridine présentant des propriétés inhibitrices de l’acétylcholinestérase similaires.
Protopine : Un alcaloïde présentant des effets anti-inflammatoires et neuroprotecteurs.
Unicité de la this compound : La this compound est unique en raison de sa double action en tant qu’inhibiteur de l’acétylcholinestérase et d’activateur de la voie Nrf2. Cette combinaison d’activités la rend particulièrement précieuse dans le traitement des maladies neurodégénératives et des affections inflammatoires .
Analyse Biochimique
Biochemical Properties
Corynoline has been found to interact with various enzymes and proteins. It is an acetylcholinesterase inhibitor , suggesting that it interacts with the enzyme acetylcholinesterase. Furthermore, it has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .
Cellular Effects
This compound has been reported to have anti-inflammatory effects . It has been shown to inhibit iNOS, COX-2, and TNF-α production in LPS-stimulated RAW264.7 cells . Furthermore, this compound treatment significantly suppressed the paw licking, writhing in the abdominal region, and displayed high nociceptive inhibitory reaction in a dose-related manner .
Molecular Mechanism
This compound exhibits its effects at the molecular level through various mechanisms. It has been found to inhibit the NF-κB pathway , which is a key regulator of immune and inflammatory responses. Additionally, this compound has been reported to activate Nrf2 , a transcription factor that regulates the expression of antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit its effects over time. For instance, at a dosage of 5 and 10 mg/kg, this compound exhibited significantly augmented inhibitory effects at a period of 90 min and 120 min .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The highest dosage of this compound (20 mg/kg) exhibited an inhibitory effect of 20.36% in 30 min and a maximum nociception inhibitory effect of 54.29% in 120 min .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Tissue distribution study of this compound in mice showed that the main target organ of this compound was liver, then kidney, heart, and brain .
Subcellular Localization
Given that this compound can traverse the blood–brain barrier and have a relatively high concentration in the brain , it suggests that this compound may be localized in various subcellular compartments within the brain cells.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La Corynoline peut être synthétisée par une cycloaddition [4+2] intramoléculaire d’un dérivé d’isobenzofurane substitué par un groupe amino. Cette méthode est efficace et permet d’obtenir le produit souhaité en quantité appréciable .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement une extraction de Corydalis incisa à l’aide de solvants tels que le méthanol ou l’éthanol. L’extrait est ensuite purifié par des techniques chromatographiques afin d’isoler la this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La Corynoline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des dérivés d’ortho-benzoquinone.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, bien que les conditions et les réactifs spécifiques de ces réactions soient moins documentés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénoalcanes sont souvent utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
La this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Chelidonine: Another benzophenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.
Protopine: An alkaloid with anti-inflammatory and neuroprotective effects.
Uniqueness of Corynoline: this compound is unique due to its dual action as an acetylcholinesterase inhibitor and an activator of the Nrf2 pathway. This combination of activities makes it particularly valuable in the treatment of neurodegenerative diseases and inflammatory conditions .
Propriétés
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Corynoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18797-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
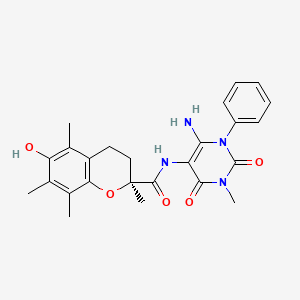

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)

